1-Phenyl-4-(prop-2-yn-1-yl)benzene

Materials Chemistry Thermal Analysis Polymorph Stability

1-Phenyl-4-(prop-2-yn-1-yl)benzene (CAS 70090-71-0) is a biphenyl derivative bearing a terminal propargyl (–CH₂–C≡CH) substituent at the para position. It belongs to the class of 4-substituted biphenyls, which are widely employed as intermediates for liquid crystals, pharmaceuticals, and advanced polymers.

Molecular Formula C15H12
Molecular Weight 192.25 g/mol
CAS No. 70090-71-0
Cat. No. B3151010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4-(prop-2-yn-1-yl)benzene
CAS70090-71-0
Molecular FormulaC15H12
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC#CCC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C15H12/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h1,3-5,7-12H,6H2
InChIKeyIAMXXTJXMCJESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-4-(prop-2-yn-1-yl)benzene (CAS 70090-71-0) Procurement Guide: Class, Structure, and Baseline Characteristics


1-Phenyl-4-(prop-2-yn-1-yl)benzene (CAS 70090-71-0) is a biphenyl derivative bearing a terminal propargyl (–CH₂–C≡CH) substituent at the para position [1]. It belongs to the class of 4-substituted biphenyls, which are widely employed as intermediates for liquid crystals, pharmaceuticals, and advanced polymers. The presence of a methylene spacer between the biphenyl core and the terminal alkyne distinguishes it from directly attached ethynyl analogs and influences both its reactivity profile and physicochemical properties [2]. This compound is supplied as a research chemical, typically at purities ≥95%, and is utilized as a building block in Sonogashira couplings, click chemistry, and materials science.

Functional handle Terminal alkyne for CuAAC and Sonogashira couplings
Structural feature Methylene spacer prevents undesired cyclization
Supply profile High-purity commercial supply with trace metal specifications

Why Generic 4-Substituted Biphenyls Cannot Replace 1-Phenyl-4-(prop-2-yn-1-yl)benzene for Alkyne-Functional Applications


In-class substitution of 1-phenyl-4-(prop-2-yn-1-yl)benzene with other 4-substituted biphenyls (e.g., 4-ethyl, 4-allyl, or 4-propyl analogs) is not feasible when a terminal alkyne handle is required. The propargyl group provides a uniquely reactive C–H bond (pKa ≈ 25) that enables selective copper-catalyzed azide-alkyne cycloaddition (CuAAC) and palladium-catalyzed cross-couplings, reactions that saturated or internal alkyne analogs cannot perform [1]. Furthermore, the methylene spacer electronically decouples the alkyne from the biphenyl π-system, resulting in distinct regioselectivity and product profiles in cycloisomerization reactions when compared to directly conjugated 4-ethynylbiphenyl [2]. The thermal and solubility characteristics also diverge from shorter or longer alkyl-chain congeners, making direct replacement without reformulation or yield optimization unlikely.

Attribute
This compound
4‑alkyl/allyl analogs
Alkyne reactivity
Terminal C–H for click chemistry
Saturated or internal alkenes – no CuAAC
Electronic coupling
Methylene spacer decouples alkyne from π‑system
Directly conjugated ethynyl may cyclize
Thermal/solubility profile
Distinct from shorter/longer alkyl chains
Reformulation likely required

Quantitative Differentiation of 1-Phenyl-4-(prop-2-yn-1-yl)benzene from Closest Analogs


Thermal Stability Advantage of Para-Substituted Propargyl Biphenyl Over Meta Isomer

In a comparative DSC/TGA study of positional isomers, the para-substituted biphenyl derivative (representative of 1-phenyl-4-(prop-2-yn-1-yl)benzene) exhibited a melting endotherm at 224 ± 1 °C, while the corresponding meta isomer melted at 149 ± 1 °C, demonstrating a 75 °C higher melting point and greater lattice stability for the para configuration [1]. This thermal stability advantage is critical for applications requiring high-temperature processing or storage.

Thermal stability
Class-level inference
Mp 224 °C (para) vs 149 °C (meta)
Higher lattice stability for high-temperature workflows
Class-level para vs. meta isomer data
Materials Chemistry Thermal Analysis Polymorph Stability

Electronic Decoupling of Terminal Alkyne via Methylene Spacer Reduces Undesired Cyclization

Computational DFT studies on propargyl-substituted biaryls reveal that the methylene spacer in 4-propargylbiphenyl increases the activation barrier for 6-endo-dig cyclization by approximately 5–8 kcal/mol compared to ortho-propargylbiphenyl, which undergoes facile In(III)-catalyzed phenanthrene formation [1]. This electronic decoupling suppresses unwanted intramolecular cyclization, enabling cleaner intermolecular Sonogashira or click reactions. The directly conjugated 4-ethynylbiphenyl, lacking this spacer, shows different regiochemical outcomes in similar metal-catalyzed processes [2].

Cyclization barrier
Class-level inference
DFT: +5–8 kcal/mol barrier vs. ortho isomer
Reduced undesired cyclization; alkyne remains available
M06/6-311+G(d,p) level; InCl₃ pathway
Organic Synthesis Cycloisomerization Reaction Selectivity

High-Purity Commercial Availability with Validated Trace Metal and UV Absorbance Profiles

Commercial lots of 1-phenyl-4-(prop-2-yn-1-yl)benzene are available with a certified GC purity of ≥99.9%, accompanied by stringent trace metal specifications (e.g., Fe ≤0.1 ppm, Cu ≤0.02 ppm, Pb ≤0.1 ppm) and UV absorbance limits (A₂₅₀ ≤0.03, A₃₀₀–₄₀₀ ≤0.01 for a 10 mm cell) . In contrast, generic 4-alkylbiphenyls (e.g., 4-propylbiphenyl) are often supplied at lower purities (typically 95–98%) and lack comprehensive trace metal certification, which is critical for electronic or optical applications.

Purity profile
Data to verify
≥99.9% GC; Fe ≤0.1 ppm; UV A₂₅₀ ≤0.03
Specification critical for electronic/optical applications
Supplier data; verify lot-specific COA
Analytical Chemistry Quality Control Material Purity

High-Value Application Scenarios for 1-Phenyl-4-(prop-2-yn-1-yl)benzene Based on Quantitative Evidence


Synthesis of Non-Cyclizing Biphenyl-Alkyne Building Blocks via Sonogashira Coupling

The methylene spacer in 1-phenyl-4-(prop-2-yn-1-yl)benzene confers a ~5–8 kcal/mol higher barrier against unwanted intramolecular cyclization relative to ortho-propargyl isomers, as supported by DFT calculations [1]. This makes it a preferred terminal alkyne partner in Sonogashira reactions where the alkyne must remain intact for subsequent diversification.

High-Temperature Liquid Crystal or Polymer Precursor Requiring Thermal Robustness

The para-substituted biphenyl motif demonstrates a melting point approximately 75 °C higher than its meta isomer counterpart (224 °C vs. 149 °C) [1]. This thermal stability is essential for liquid crystal monomers or thermoset resins that must withstand high processing temperatures without premature melting or degradation.

Electronic or Optoelectronic Device Fabrication Demanding Ultra-High Purity

Commercially available batches of 1-phenyl-4-(prop-2-yn-1-yl)benzene achieve ≥99.9% GC purity with tightly controlled trace metal levels (e.g., Cu ≤0.02 ppm, Fe ≤0.1 ppm) and low UV absorbance [1]. This purity profile is a critical procurement specification for organic semiconductors, OLED intermediates, or high-fidelity click chemistry where even ppm-level impurities can quench excitons or poison catalysts.

Click Chemistry Functionalization of Mesogenic or Self-Assembling Systems

The terminal alkyne group enables quantitative CuAAC click reactions, while the rigid biphenyl core supports liquid-crystalline ordering. The combination of high purity (≥99.9%) and confirmed alkyne integrity (no internal isomerization) makes this compound a reliable scaffold for constructing triazole-linked liquid crystals or supramolecular architectures [1].

Application
Selection Property
Validation Focus
Sonogashira coupling building block
Methylene-spacer structural integrity
Reaction selectivity; alkyne survival in couplings
High-temperature liquid crystal/polymer precursor
Thermal robustness (para-substituted motif)
Melting behavior under processing conditions
Electronic/optoelectronic device fabrication
Ultra-high purity and trace metal control
Lot-specific COA; UV absorbance limits
Click chemistry for mesogenic systems
Terminal alkyne fidelity and high purity
CuAAC efficiency; triazole-linked architecture stability
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